molecular formula C15H9NO2 B8768878 2-(4-Pyridylmethylene) indan-1,3-dione CAS No. 31060-61-4

2-(4-Pyridylmethylene) indan-1,3-dione

Cat. No. B8768878
M. Wt: 235.24 g/mol
InChI Key: ZVCKKHFJWNCDQM-UHFFFAOYSA-N
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Patent
US06534655B1

Procedure details

A mixture of indane-1,3-dione (5.85 g), piperidine (0.46 ml) and pyridine-4-carboxaldehyde (4.31 g) was stirred in IMS (40 ml) at ambient temperature for 50 minutes. The mixture was cooled in an ice-bath but no crystallization occurred. The solution was allowed to warm to ambient temperature and then the solvent was removed under reduced pressure to give a residue which was partially purified by flash column chromatography on silica using 10% industrial methylated spirit in dichloromethane followed by 20% industrial methylated spirit in dichloromethane as the mobile phases. The leading fractions were collected, combined and evaporated to give a solid which was triturated with ice-cold diethyl ether and filtered to give 2-(4-pyridylmethylene) indan-1,3-dione, m.p. 152-157° C.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[CH2:2]1.N1CCCCC1.[N:18]1[CH:23]=[CH:22][C:21]([CH:24]=O)=[CH:20][CH:19]=1>>[N:18]1[CH:23]=[CH:22][C:21]([CH:24]=[C:2]2[C:1](=[O:11])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]2=[O:10])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
C1(CC(C2=CC=CC=C12)=O)=O
Name
Quantity
0.46 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
4.31 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Two
Name
IMS
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
no crystallization
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was partially purified by flash column chromatography on silica using 10% industrial methylated spirit in dichloromethane
CUSTOM
Type
CUSTOM
Details
The leading fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ice-cold diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=C1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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